molecular formula C16H13BrN2O2S B12587671 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide CAS No. 648899-03-0

5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide

Cat. No.: B12587671
CAS No.: 648899-03-0
M. Wt: 377.3 g/mol
InChI Key: VEKOPNIBOSSEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an amino group, a bromophenyl group, and a naphthalene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.

    Sulfonation: 1-Aminonaphthalene undergoes sulfonation to form 1-aminonaphthalene-1-sulfonic acid.

    Coupling Reaction: The sulfonic acid derivative is then coupled with 4-bromophenylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or sulfinic acid.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of sulfonic or sulfinic acids.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
  • Evaluated for its ability to inhibit specific enzymes involved in disease pathways.

Industry:

  • Utilized in the development of dyes and pigments due to its chromophoric properties.
  • Applied in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme, leading to competitive inhibition.

Comparison with Similar Compounds

    4-Amino-N-(4-bromophenyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    5-Amino-N-(4-chlorophenyl)naphthalene-1-sulfonamide: Similar structure but with a chlorine atom instead of a bromine atom.

    5-Amino-N-(4-methylphenyl)naphthalene-1-sulfonamide: Similar structure but with a methyl group instead of a bromine atom.

Uniqueness:

  • The presence of the naphthalene ring in 5-Amino-N-(4-bromophenyl)naphthalene-1-sulfonamide provides unique electronic and steric properties compared to benzene derivatives.
  • The bromine atom offers distinct reactivity and potential for further functionalization compared to other halogens or substituents.

Properties

CAS No.

648899-03-0

Molecular Formula

C16H13BrN2O2S

Molecular Weight

377.3 g/mol

IUPAC Name

5-amino-N-(4-bromophenyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C16H13BrN2O2S/c17-11-7-9-12(10-8-11)19-22(20,21)16-6-2-3-13-14(16)4-1-5-15(13)18/h1-10,19H,18H2

InChI Key

VEKOPNIBOSSEHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Br)C(=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.